molecular formula C63H88N12O16 B1232023 Cactinomycin CAS No. 8052-16-2

Cactinomycin

Katalognummer B1232023
CAS-Nummer: 8052-16-2
Molekulargewicht: 1269.4 g/mol
InChI-Schlüssel: QCXJFISCRQIYID-IAEPZHFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds like caerulomycins involves multi-step sequences starting from simpler pyridine derivatives. For instance, the first synthesis of caerulomycin C, an antibiotic produced by Streptomyces caeruleus, was prepared from 3,4-dimethoxypyridine in a sequence involving metalation, transmetalation, aromatic cross-coupling, and halogen migration reactions (Trécourt et al., 1996). This method showcases the complexity and creativity required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of related antibiotics like azinomycins was determined based on spectral and chemical properties. These studies provide insights into the intricate arrangements of atoms and functional groups that contribute to the biological activity of such compounds (Yokoi et al., 1986).

Chemical Reactions and Properties

The chemical properties of these antibiotics are often highlighted by their ability to undergo specific reactions that are crucial for their biological activity. For example, actinomycins' biological activities are based on their ability to form tight, reversible complexes with DNA, a property central to their function as antibiotics (Reich, 1963).

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Cancer Treatment

Cactinomycin, like other antibiotics such as Salinomycin, Dactinomycin, and Actinomycin, exhibits significant properties in cancer treatment and research. These antibiotics are known for their effectiveness against various cancers.

  • Salinomycin's Role in Cancer Treatment : Salinomycin, a polyether antibiotic, has been studied for its effectiveness in eliminating cancer stem cells (CSCs) both in vitro and in vivo. It induces apoptosis in cancer cells by causing elevated cytosolic Na+ and Ca2+ concentrations, leading to calpain activation and caspase-dependent apoptosis. This mechanism is crucial for understanding the pathogenesis of peripheral neuropathy and developing strategies to prevent neurotoxic side effects induced by Salinomycin in cancer treatment (Boehmerle & Endres, 2011).

  • Dactinomycin's Antitumor Activity : Dactinomycin, an antitumor antibiotic, has demonstrated activity against pediatric solid tumors. It has induced remissions in patients with treatment-refractory acute myeloid leukemia (AML), particularly those with NPM1 mutations. This showcases its potential in targeted cancer therapy (Falini, Brunetti, & Martelli, 2015).

  • Actinomycin D and Cancer Research : Actinomycin D's mechanism involves inhibiting DNA-directed RNA synthesis, impacting calcium mobilization and renal excretion of calcium and phosphate. Its effects on bone and kidney, demonstrated through animal studies, provide insights into the cellular mechanisms affected by this class of antibiotics in cancer research (Talmage, Cooper, & Neuenschwander, 1965).

Novel Applications and Mechanisms

Cactinomycin, similar to other antibiotics, has been explored for novel applications in scientific research, particularly in understanding and combating various diseases.

  • Immunosuppressive Applications : Caerulomycin A (CaeA), similar in function to other antibiotics, has been used as a potent immunosuppressive agent. It works by depleting cellular iron content, crucial for long-term graft survival following organ transplantation and treatment of autoimmune diseases (Kaur, Srivastava, Sharma, & Jolly, 2015).

  • Study of Transcriptional Inhibition in Cancer Cells : Dactinomycin, known for inhibiting DNA to RNA transcription, has been used to understand immunogenic cell death (ICD) in cancer cells. Its ability to inhibit RNA synthesis is a key aspect of its mechanism in inducing ICD, offering insights into potential cancer treatments (Humeau et al., 2020).

  • Application in Plant Growth Regulation : Beyond medical uses, antibiotics like lucensomycin and others have shown potential as eco-friendly plant growth regulators. Their growth-promoting activities indicate possible applications in agriculture to increase crop yields, showcasing the versatility of such compounds (Boikova, Kolodyaznaya, & Belakhov, 2019).

Safety And Hazards

Dactinomycin may cause serious side effects. Common side effects include bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, infections, and muscle pains . Other serious side effects include future cancers, allergic reactions, and tissue death if extravasation occurs . Use in pregnancy may harm the baby .

Eigenschaften

IUPAC Name

2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43-,44-,45-,46-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJFISCRQIYID-IAEPZHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H88N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cactinomycin

CAS RN

8052-16-2
Record name Cactinomycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cactinomycin
Reactant of Route 2
Reactant of Route 2
Cactinomycin
Reactant of Route 3
Reactant of Route 3
Cactinomycin
Reactant of Route 4
Reactant of Route 4
Cactinomycin
Reactant of Route 5
Reactant of Route 5
Cactinomycin
Reactant of Route 6
Reactant of Route 6
Cactinomycin

Citations

For This Compound
165
Citations
F REISS, G SZILAGYI - Archives of Dermatology, 1967 - jamanetwork.com
… titumor effect of cactinomycin and dactino¬ mycin in animals found clinical application in the treatment of various neoplastic diseases in humans.6 Despite the discouraging report of …
Number of citations: 1 jamanetwork.com
JH Siegel, R Janis, JC Alper, H Schutte, L Robbins… - Jama, 1969 - jamanetwork.com
… cessive daily doses of 200/ig of cactinomycin, and the azathioprine dosage was maintained … tiwie she received three suc¬ cessive doses of 200/ig of cactinomycin, and the azathio¬ …
Number of citations: 144 jamanetwork.com
JE Craighead, JB Hanshaw, CB Carpenter - JAMA, 1967 - jamanetwork.com
Cytomegalovirus (CMV) infection was established by virologic or serologic studies or both in 30 of 41 renal allograft recipients (73%) who survived one or more months after …
Number of citations: 194 jamanetwork.com
DE Leb, B Weisskopf, BS Kanovitz - Archives of internal Medicine, 1971 - jamanetwork.com
… azathioprine and prednisone, 400 mg of cactinomycin, and 450 roentgens local ir¬ radiation to … The cactinomycin and radiation administered during the first week are not shown. …
Number of citations: 86 jamanetwork.com
D Ringleb, L Kartz, W Sippel - 1970 - osti.gov
… and testicular weight in mice, combined effects of actinomycin C on fractionated; TESTES/radiation effects on weight of mouse, combined effects of actinomycin C on; CACTINOMYCIN/…
Number of citations: 0 www.osti.gov
F Grignani, MF Martelli, M Tonato… - Archives of …, 1967 - jamanetwork.com
… rahydrofolate and amethopterin were supplied and cactinomycin (Sanamycin) was obtained. Dihydrofolic acid was prepared according to the method of Futterman, as modified by Blak…
Number of citations: 11 jamanetwork.com
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
A Collins - Reactions, 2010 - Springer
A 12-year-old girl with a stage III intermediate-risk Wilms’ tumour was identified in a retrospective study*. She started receiving preoperative chemotherapy with actinomycin** and …
Number of citations: 2 link.springer.com
IKM Morton - 1999 - Springer
… cachectin-tumour necrosis factor, cactinomycin-actinomycin C. cadralazine [BAN, INN, JAN] has properties similar to hydralazine. It is a VASODILATOR and formerly used as an …
Number of citations: 0 link.springer.com
H Maisin, E Salamon, J Longueville - 1968 - osti.gov
… effects; MELPHALAN/effects on bone marrow of rats combined with x radiation effects; TRIAZIQUONE/effects on bone marrow of rats combined with x radiation effects; CACTINOMYCIN/…
Number of citations: 3 www.osti.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.